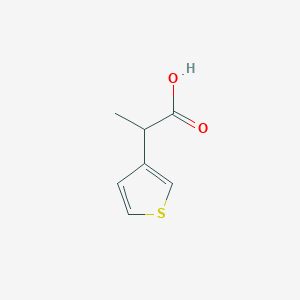
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as isoquinolin-2-yl(thiophen-2-yl)methanone or ITM and has a molecular formula of C16H15NOS.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for the replication of DNA in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, ITM has been shown to inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use. For example, this compound may have toxic effects on healthy cells if used in high concentrations.
Orientations Futures
There are several future directions for research involving 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone. One potential direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, researchers may investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies may be conducted to determine the optimal dosage and administration of ITM for maximum therapeutic benefit.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its potential as an anti-cancer agent has been extensively studied, and there are several future directions for research involving this compound. However, further studies are needed to determine its optimal use and potential limitations.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)acetophenone. This intermediate is then reacted with ammonium acetate and sodium borohydride to produce this compound.
Applications De Recherche Scientifique
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has been studied for its potential in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of ITM as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
53663-31-3 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.32 |
Nom IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C14H13NOS/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |
Clé InChI |
LDPPWKSSXULXNJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



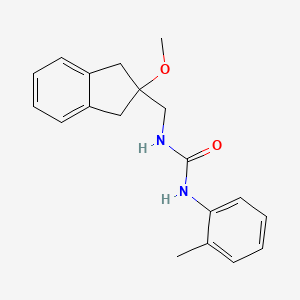
![2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)
![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)
![5-Fluoro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2922266.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)
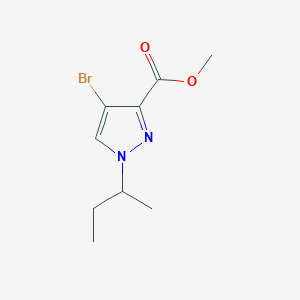
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2922271.png)
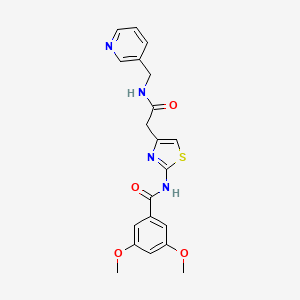
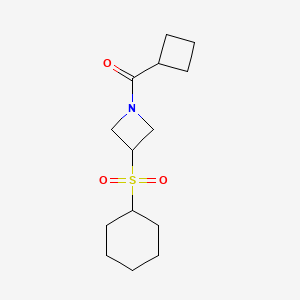
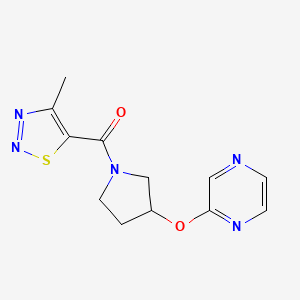
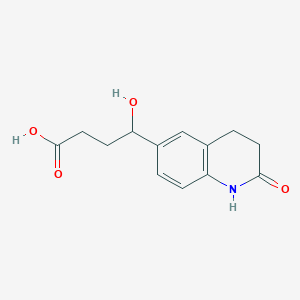
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)
